molecular formula C11H13NO2 B13497959 2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one

2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one

Cat. No.: B13497959
M. Wt: 191.23 g/mol
InChI Key: PSHVJMAQEYLOFZ-UHFFFAOYSA-N
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Description

2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one is an organic compound that features a pyridine ring and a tetrahydrofuran (oxolane) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one typically involves the reaction of pyridine-3-carbaldehyde with 3-hydroxytetrahydrofuran in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, leading to higher purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethanoic acid.

    Reduction: Formation of 2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethanol.

    Substitution: Various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Oxolan-3-yl)-1-(pyridin-2-yl)ethan-1-one
  • 2-(Oxolan-3-yl)-1-(pyridin-4-yl)ethan-1-one
  • 2-(Oxolan-2-yl)-1-(pyridin-3-yl)ethan-1-one

Uniqueness

2-(Oxolan-3-yl)-1-(pyridin-3-yl)ethan-1-one is unique due to the specific positioning of the oxolane and pyridine rings, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(oxolan-3-yl)-1-pyridin-3-ylethanone

InChI

InChI=1S/C11H13NO2/c13-11(6-9-3-5-14-8-9)10-2-1-4-12-7-10/h1-2,4,7,9H,3,5-6,8H2

InChI Key

PSHVJMAQEYLOFZ-UHFFFAOYSA-N

Canonical SMILES

C1COCC1CC(=O)C2=CN=CC=C2

Origin of Product

United States

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